

# Physicochemical properties of (Diethylamino)acetone

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## Compound of Interest

Compound Name: (Diethylamino)acetone

Cat. No.: B156032

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An In-Depth Technical Guide to the Physicochemical Properties of **(Diethylamino)acetone**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Unveiling **(Diethylamino)acetone**

**(Diethylamino)acetone**, also known by its IUPAC name 1-(diethylamino)propan-2-one, is a functionalized aminoketone that serves as a valuable building block in organic synthesis. Its unique structure, combining a reactive ketone carbonyl group with a basic tertiary amine, makes it a versatile intermediate for the construction of more complex molecular architectures, including heterocyclic systems and pharmaceutical precursors. Understanding its fundamental physicochemical properties is paramount for its effective handling, characterization, and application in research and development settings. This guide provides a comprehensive technical overview of these properties, grounded in established analytical protocols and authoritative data.

## Section 1: Core Chemical and Physical Properties

A compound's identity and physical constants are the foundation of its scientific profile. These properties dictate the conditions required for storage, handling, and reaction setups. The essential data for **(Diethylamino)acetone** are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(diethylamino)propan-2-one	<a href="#">[1]</a>
CAS Number	1620-14-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	129.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Liquid	<a href="#">[2]</a>
Boiling Point	64 °C @ 16 mmHg	<a href="#">[2]</a>
Density	0.832 g/mL at 25 °C	<a href="#">[2]</a>
Refractive Index (n <sup>20</sup> /D)	1.425	<a href="#">[2]</a>
Predicted pKa	8.47 ± 0.25	<a href="#">[2]</a>
Flash Point	101 °F (38.3 °C)	<a href="#">[2]</a>

## Section 2: Solubility Profile and Determination

The solubility of a compound governs its utility in different reaction media and is crucial for purification processes like extraction and crystallization. As a molecule with both a polar ketone group and a basic amine, **(Diethylamino)acetone** exhibits solubility in a range of solvents. Its miscibility is largely dictated by the "like dissolves like" principle.[\[3\]](#)

Due to its tertiary amine functionality, its solubility is pH-dependent. It is expected to be soluble in acidic aqueous solutions due to the formation of the corresponding protonated ammonium salt, which is ionic and readily solvated by water.

## Experimental Protocol: Solubility Classification

This protocol provides a systematic approach to determining the solubility class of an organic compound like **(Diethylamino)acetone**.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- **(Diethylamino)acetone** (sample)

- Small test tubes
- Graduated pipette or dropper
- Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), Diethyl ether
- Litmus paper (red and blue)

**Procedure:**

- Water Solubility:
  - Add ~25 mg or 0.05 mL of the sample to a small test tube.
  - Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.
  - If the compound dissolves completely, it is water-soluble. Proceed to test the pH of the solution with red and blue litmus paper. A basic compound like **(Diethylamino)acetone** will turn red litmus paper blue.[4]
- Acid/Base Solubility (if water-insoluble):
  - If the compound is insoluble in water, prepare two new test tubes with the sample.
  - To the first tube, add 0.75 mL of 5% HCl solution in portions, shaking vigorously. Complete dissolution indicates an organic base (Class B).[5]
  - To the second tube, add 0.75 mL of 5% NaOH solution. Lack of dissolution confirms the absence of acidic functional groups.
- Ether Solubility:
  - In a separate test tube, test the solubility in a non-polar organic solvent like diethyl ether following the same procedure as in Step 1.

**Solubility Classification Workflow**

## Section 3: Basicity and pKa Determination

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, rendering the molecule a Brønsted-Lowry base. The pKa of its conjugate acid is a quantitative measure of this basicity. The predicted pKa of approximately 8.47 indicates it is a moderately strong organic base, stronger than aniline but weaker than simple alkylamines like diethylamine itself. [2] This basicity is a key factor in its reactivity and its interaction with biological systems.

## Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of amines.[7][8] The procedure involves monitoring the pH of the amine solution as a standardized acid is added.

### Materials:

- **(Diethylamino)acetone**
- Standardized HCl solution (e.g., 0.100 M)
- Calibrated pH meter with a combination pH electrode
- Stir plate and magnetic stir bar
- Burette (50 mL)
- Beaker (100 mL)

### Procedure:

- Preparation: Accurately weigh a sample of **(Diethylamino)acetone** and dissolve it in a known volume of deionized water in a beaker.
- Setup: Place the beaker on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized HCl solution above the beaker.

- Titration: Record the initial pH of the amine solution. Begin adding the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.
- Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).
- Analysis:
  - Plot the collected data as pH versus volume of HCl added. This will generate a sigmoidal titration curve.[\[7\]](#)
  - Determine the equivalence point ( $V_{eq}$ ), which is the inflection point of the curve.
  - The half-equivalence point occurs at  $V_{eq} / 2$ .
  - According to the Henderson-Hasselbalch equation, at the half-equivalence point,  $pH = pK_a$ . Locate the pH on the titration curve that corresponds to the volume at the half-equivalence point to determine the experimental  $pK_a$ .

#### Potentiometric Titration Workflow for $pK_a$

## Section 4: Spectroscopic and Analytical Characterization

Spectroscopic methods are indispensable for confirming the structure and assessing the purity of chemical compounds.

- Infrared (IR) Spectroscopy: The IR spectrum of **(Diethylamino)acetone** is expected to show characteristic absorption bands. A strong, sharp peak around  $1715\text{ cm}^{-1}$  is indicative of the C=O (ketone) stretching vibration. C-H stretching vibrations for the alkyl groups will appear just below  $3000\text{ cm}^{-1}$ , and C-N stretching vibrations can be observed in the  $1250\text{-}1020\text{ cm}^{-1}$  region. IR spectra are available for reference in the SpectraBase database.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum provides detailed structural information. One would expect to see a singlet for the methyl protons adjacent to the carbonyl group ( $\text{CH}_3\text{-C=O}$ ), a singlet for the methylene protons between the nitrogen and the carbonyl ( $\text{N-CH}_2\text{-C=O}$ ), a quartet for the methylene protons of the ethyl groups ( $-\text{CH}_2\text{-CH}_3$ ), and a triplet for the methyl protons of the ethyl groups ( $-\text{CH}_2\text{-CH}_3$ ).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. A signal in the 200-210 ppm range is characteristic of a ketone carbonyl carbon. Other signals will be present in the aliphatic region (10-70 ppm) corresponding to the various methyl and methylene carbons.[9]

## Experimental Protocol: Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile organic compounds like **(Diethylamino)acetone**.[10] It is the gold standard for confirming identity and assessing purity in many forensic and chemical applications.[10]

### Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
- Capillary Column: A mid-polarity column, such as a DB-624 or equivalent, is suitable for analyzing ketones.[11]
- Carrier Gas: Helium (He)

### Procedure:

- Sample Preparation: Prepare a dilute solution of the **(Diethylamino)acetone** sample in a volatile organic solvent (e.g., dichloromethane or acetone).
- GC Method Setup:
  - Inlet Temperature: 250 °C[11]

- Oven Program: Start at 50 °C, hold for 2-5 minutes, then ramp the temperature at a rate of 10-20 °C/min up to 200-250 °C.[11]
- Carrier Gas Flow: Set to a constant pressure or flow rate as recommended for the column (e.g., 14 psi).[11]
- MS Method Setup:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 200.
  - Interface Temperature: 250 °C
- Injection and Analysis: Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC inlet. The compound will be vaporized, separated from any impurities on the column based on its boiling point and polarity, and then enter the mass spectrometer.
- Data Interpretation:
  - The GC chromatogram will show a peak at a specific retention time for **(Diethylamino)acetone**. The area of this peak relative to others indicates its purity.
  - The mass spectrum corresponding to this peak will show the molecular ion ( $M^+$ ) peak and a characteristic fragmentation pattern that serves as a chemical fingerprint, allowing for unambiguous identification by comparison to a reference library (e.g., NIST).

#### GC-MS Analysis Workflow

## Section 5: Synthesis, Stability, and Safety

- Synthesis: Aminoketones such as this are commonly prepared via the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. For **(Diethylamino)acetone**, a plausible synthesis involves the reaction of acetone, formaldehyde, and diethylamine hydrochloride.[12]
- Stability and Reactivity: **(Diethylamino)acetone** is a flammable liquid and should be kept away from heat, sparks, and open flames.[1][13] It is generally stable under normal

conditions but may be incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[14][15]

- Safety and Handling:

- GHS Hazards: The compound is classified as a flammable liquid (Category 3), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation.[1][2]
- Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][16] Avoid breathing vapors.[13]
- Storage: Store in a cool, tightly sealed container in a well-ventilated area, typically between 2-8°C.[2]

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